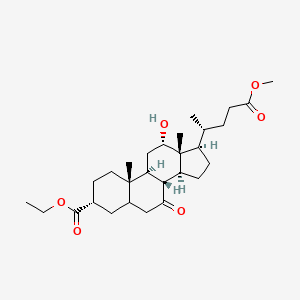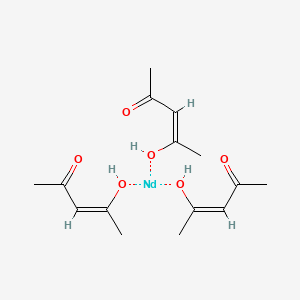
1-Chloro-3-(2-phenylethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-phenylethenyl)benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . Another method involves nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-(2-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Strong nucleophiles like sodium amide (NaNH2) or sodium hydroxide (NaOH) are employed under high-temperature conditions.
Major Products:
Oxidation: Formation of benzaldehyde or acetophenone derivatives.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of phenyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-3-(2-phenylethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-(2-phenylethenyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism where the nucleophile adds to the aromatic ring, followed by the elimination of the leaving group . This process is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate formed during the reaction.
Comparación Con Compuestos Similares
1-Chloro-3-(2-phenylethenyl)benzene can be compared with other similar compounds such as:
Chlorobenzene: A simpler structure with only a chlorine substituent.
Styrene: Contains a phenylethenyl group but lacks the chlorine substituent.
1-Chloro-4-(2-phenylethenyl)benzene: Similar structure but with the chlorine atom in a different position on the benzene ring.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis and research.
Propiedades
Número CAS |
24942-77-6 |
|---|---|
Fórmula molecular |
C14H11Cl |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
1-chloro-3-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H |
Clave InChI |
LLSLQJAZJCNYQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)












